molecular formula C14H12N4O3 B1240726 Aminodantrolene CAS No. 14663-28-6

Aminodantrolene

Cat. No. B1240726
CAS RN: 14663-28-6
M. Wt: 284.27 g/mol
InChI Key: UXUTWFLSENWVIM-FRKPEAEDSA-N
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Description

Synthesis Analysis

Synthesis of complex organic molecules often involves oxidative polymerization or catalytic processes. For instance, the chemical oxidative polymerization using H₂O₂ in the presence of an Fe catalyst has been employed to synthesize poly(1-aminonaphthalene) and poly(1-aminoanthracene), demonstrating a methodology that could potentially be applied to aminodantrolene or similar compounds (Moon et al., 1993). Similarly, the sustainable catalytic synthesis of pyrroles from secondary alcohols and amino alcohols using an iridium catalyst represents another synthetic approach that might be relevant (Michlik & Kempe, 2013).

Molecular Structure Analysis

The molecular structure of organic compounds like aminodantrolene can be characterized by spectroscopic methods, including NMR and light scattering measurements. These methods provide insights into the molecule's backbone, substituents, and electronic properties, as seen in the studies of poly(1-aminonaphthalene) and poly(1-aminoanthracene), where light scattering indicated a linear and stiff structure (Moon et al., 1993).

Chemical Reactions and Properties

Chemical reactions involving amino compounds, such as the nucleophilic phosphine-catalyzed Michael reactions for constructing functionalized pyrrolidine rings, showcase the reactivity of nitrogen-containing substrates (En et al., 2014). This type of reaction could potentially be applied to the synthesis or modification of aminodantrolene, highlighting the compound's chemical properties and reactivity.

Physical Properties Analysis

The solubility, conductivity, and molecular weight are critical physical properties for organic compounds. For example, poly(1-aminonaphthalene) and poly(1-aminoanthracene) demonstrate specific solubility in organic solvents and electrical conductivity, which could inform the expected behavior of aminodantrolene in various environments (Moon et al., 1993).

Chemical Properties Analysis

The reactivity towards specific reagents, stability under various conditions, and interaction with catalysts are among the chemical properties of interest. The synthesis and reactions of aminoboranes, as investigated through reactions with methyl iodide and benzyl chloride, provide examples of the types of chemical behavior that might be explored for aminodantrolene or related compounds (Pasumansky et al., 2008).

Scientific Research Applications

Pharmacological Applications

Aminodantrolene, a metabolite of dantrolene, has been studied for its pharmacological properties. Dantrolene itself is primarily used to treat muscle spasticity in conditions such as spinal cord injury, stroke, cerebral palsy, and multiple sclerosis. Its mechanism involves acting directly on skeletal muscle to decrease contraction force, without significant effects on neural pathways or muscle fiber membranes. Dantrolene has demonstrated effectiveness in clinical trials, showing superiority over placebo in managing spasticity from various causes, including multiple sclerosis, albeit with varying degrees of effectiveness (Pinder, Brogden, Speight, & Avery, 2020).

Metabolic Pathways and Hepatotoxicity

Research on aminodantrolene has focused on its metabolic pathways and potential hepatotoxic effects. Aminodantrolene is produced through the metabolism of dantrolene by the hepatic MFO system and nitroreductase. It inhibits the hepatic MFO system, and its acetylation blocks these inhibitory effects. The formation of glucuronide and mercapturic acid conjugates is part of the metabolic pathway, with the latter being a detoxification mechanism for dantrolene’s electrophilic metabolite (Arnold, Epps, Cook, & Hamrick, 1983). Another study identified the enzymes responsible for dantrolene metabolism in humans, highlighting the role of aldehyde oxidase 1 (AOX1) and N-acetyltransferase (NAT) 2 in the metabolic process. This understanding is crucial for elucidating the mechanism of dantrolene-induced liver injury (Amano et al., 2018).

Interaction with Muscle Receptors

Aminodantrolene has also been studied for its interaction with muscle receptors. One study found that dantrolene, azumolene, and aminodantrolene inhibited the binding of [3H]PN200-110 to transverse tubule dihydropyridine receptors in skeletal muscle. This suggests a preferential interaction of these drugs with dihydropyridine receptors over ryanodine receptors, providing insights into their mechanism of action (El-Hayek, Parness, Valdivia, Coronado, & Hogan, 1992).

properties

IUPAC Name

1-[(E)-[5-(4-aminophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-10-3-1-9(2-4-10)12-6-5-11(21-12)7-16-18-8-13(19)17-14(18)20/h1-7H,8,15H2,(H,17,19,20)/b16-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUTWFLSENWVIM-FRKPEAEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60163423
Record name Aminodantrolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aminodantrolene

CAS RN

14663-28-6
Record name Aminodantrolene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminodantrolene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60163423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINODANTROLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R97QNA0E19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
T Amano, T Fukami, T Ogiso, D Hirose, JP Jones… - Biochemical …, 2018 - Elsevier
… In conclusion, we found that AOX1 reduced dantrolene to aminodantrolene, and NAT2 acetylated aminodantrolene to acetylaminodantrolene. Hydroxylamine, which may be associated …
Number of citations: 29 www.sciencedirect.com
T Krause, MU Gerbershagen, M Fiege… - …, 2004 - Wiley Online Library
… Reduction of the nitro moiety of the benzene ring leads to the formation of aminodantrolene, which is metabolized to the reduced acetylated derivative of dantrolene [16]. Dantrolene and …
SS Palnitkar, Bin, LS Jimenez, H Morimoto… - Journal of medicinal …, 1999 - ACS Publications
… use aminodantrolene as a negative control in this experiment, as an irradiated [ 3 H]azidodantrolene/aminodantrolene … reactive species of the aryl azide probe 11 and aminodantrolene. …
Number of citations: 52 pubs.acs.org
J Parness, SS Palnitkar - Journal of Biological Chemistry, 1995 - ASBMB
… Dantrolene sodium•3½H 2 O, azumolene sodium•2H 2 O, and aminodantrolene sodium were gracious gifts of Proctor & Gamble, Norwich, NY. [ 3 H]Dantrolene was custom synthesized …
Number of citations: 101 www.jbc.org
SS Palnitkar, JR Mickelson, CF Louis… - Biochemical …, 1997 - portlandpress.com
… MHS porcine skeletal muscle HSR membranes were incubated with [3H]dantrolene (200 nM) and increasing concentrations of unlabelled dantrolene, azumolene or aminodantrolene. …
Number of citations: 58 portlandpress.com
BR Fruen, JR Mickelson, CF Louis - Journal of Biological Chemistry, 1997 - ASBMB
… the dantrolene analogues aminodantrolene and azumolene were … However, inhibition by aminodantrolene required … (azumolene ≥ dantrolene ≫ aminodantrolene). The maximal …
Number of citations: 238 www.jbc.org
TH Arnold Jr, JM Epps 3rd, HR Cook… - … in Chemical Pathology …, 1983 - europepmc.org
… The aminodantrolene inhibits the hepatic MFO system. Acetylation of aminodantrolene blocks the inhibitory effects of aminodantrolene on the hepatic MFO system. Intermediates in the …
Number of citations: 19 europepmc.org
R El-Hayek, J Parness, HH Valdivia… - Biochemical and …, 1992 - Elsevier
We tested whether the hydantoin muscle relaxants dantrolene, azumolene, or aminodantrolene could alter the binding of [ 3 H]PN200-110 to transverse tubule dihydropyridine …
Number of citations: 20 www.sciencedirect.com
Z Jayyosi, M Totis, H Souhaili, C Goulon-Ginet… - Biochemical …, 1987 - Elsevier
The effect of dantrolene sodium, a skeletal muscle relaxant, on drug metabolizing enzymes has been investigated after treatment of rats with a dose of 200 mg/kg for five days. We …
Number of citations: 10 www.sciencedirect.com
EW Wuis, NVM Rijntjes… - Pharmacology & …, 1989 - Wiley Online Library
Dantrolene (D) is a skeletal muscle relaxant which impairs muscle contraction by interfering with the release of calcium from the sarcoplasmic reticulum. D is used in the treatment of …
Number of citations: 17 onlinelibrary.wiley.com

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